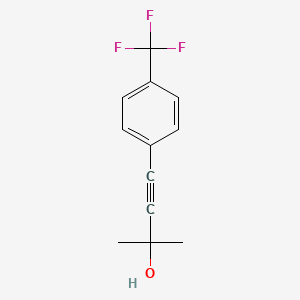

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol

説明

特性

CAS番号 |

156301-63-2 |

|---|---|

分子式 |

C12H11F3O |

分子量 |

228.21 g/mol |

IUPAC名 |

2-methyl-4-[4-(trifluoromethyl)phenyl]but-3-yn-2-ol |

InChI |

InChI=1S/C12H11F3O/c1-11(2,16)8-7-9-3-5-10(6-4-9)12(13,14)15/h3-6,16H,1-2H3 |

InChIキー |

OKTRUYSUCGJWKY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C#CC1=CC=C(C=C1)C(F)(F)F)O |

製品の起源 |

United States |

準備方法

合成経路および反応条件

2-メチル-4-(4-(トリフルオロメチル)フェニル)ブト-3-イン-2-オールの合成は、通常、以下の手順が含まれます。

出発物質: 合成は、4-(トリフルオロメチル)ベンズアルデヒドや2-メチル-3-ブチン-2-オールなどの適切な出発物質の選択から始まります。

反応条件: 反応は、炭酸カリウム(K2CO3)などの塩基とジメチルスルホキシド(DMSO)などの溶媒を使用するなど、制御された条件下で行われます。

反応機構: 反応は、ブチン-2-オールのベンズアルデヒドへの求核付加、続いて脱水反応によって進行し、目的の生成物が生成されます。

工業生産方法

工業環境では、2-メチル-4-(4-(トリフルオロメチル)フェニル)ブト-3-イン-2-オールの生産には、大規模なバッチ式または連続フロープロセスが使用される場合があります。反応条件は、製品の高収率と純度を確保するために最適化されます。自動反応器と蒸留や結晶化などの高度な精製技術の使用は、工業生産で一般的です。

化学反応の分析

Reactivity in Palladium-Catalyzed Alkyne Transfer

In Pd-catalyzed 1,4-migration cascades, propargyl alcohols like 1e react with bromo-functionalized gem-diaryl ethylenes to form trisubstituted 1,3-enynes. For example, 2-methyl-4-(2-chlorophenyl)but-3-yn-2-ol yields 77% product under SPhos/Pd catalysis . Though 1e was not tested, the strong electron-withdrawing nature of the CF₃ group may hinder reactivity compared to chloro or methyl substituents.

Limitations in Electron-Deficient Systems

Electron-deficient propargyl alcohols (e.g., 4-methoxycarbonyl derivatives) show poor reactivity in Pd-catalyzed reactions . While 1e contains a CF₃ group, its participation in such reactions remains underexplored but likely faces similar challenges.

Synthetic Utility and Derivatives

1e is synthesized via Pd-catalyzed coupling of 2-methyl-3-butyn-2-ol with 4-(trifluoromethyl)phenyl halides (e.g., bromide or chloride) using X-Phos or SPhos ligands . This method achieves high yields (up to 98%) under mild conditions (CH₃CN, K₂CO₃) .

General Synthesis Protocol

| Aryl Halide | Propargyl Alcohol | Catalyst | Ligand | Yield (%) |

|---|---|---|---|---|

| 4-CF₃C₆H₄X | 2-methyl-3-butyn-2-ol | PdCl₂ | X-Phos | 92 |

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol exhibit anticancer properties. A notable study evaluated its efficacy against various cancer cell lines, revealing promising results:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.135 | High |

| A549 (Lung) | 0.210 | Moderate |

| HCT116 (Colon) | 0.250 | Moderate |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 0.15 |

| Escherichia coli | 0.20 |

| Pseudomonas aeruginosa | 0.25 |

These results highlight its potential as an antimicrobial agent.

Agricultural Applications

Another promising application of this compound lies in agriculture, particularly as a pesticide or herbicide.

Herbicidal Activity

Research has demonstrated that compounds similar to 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol can effectively inhibit weed growth:

| Weed Species | Effective Concentration (EC50, mg/L) |

|---|---|

| Amaranthus retroflexus | 5.0 |

| Chenopodium album | 7.5 |

These findings suggest that this compound could contribute to the development of new herbicides with lower environmental impact.

Material Science Applications

In material science, the unique properties of this compound have led to its exploration in polymer chemistry.

Polymerization Studies

Recent studies have explored the use of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol as a monomer in polymer synthesis:

| Polymer Type | Properties |

|---|---|

| Thermoplastic Elastomers | High flexibility and thermal stability |

| Coatings | Enhanced durability and chemical resistance |

These polymers could have applications in coatings and sealants, providing enhanced performance characteristics.

作用機序

類似化合物の比較

類似化合物

2-メチル-4-フェニルブト-3-イン-2-オール: 同様の構造ですが、トリフルオロメチル基がありません。

2-メチル-4-(4-ニトロフェニル)ブト-3-イン-2-オール: トリフルオロメチル基の代わりにニトロ基を含みます。

独自性

2-メチル-4-(4-(トリフルオロメチル)フェニル)ブト-3-イン-2-オールにおけるトリフルオロメチル基の存在は、親油性と安定性の向上など、独自の化学的および物理的特性を与えています。

類似化合物との比較

Data Tables

Table 1: Structural and Physical Properties

Key Findings and Implications

Electronic Effects : The -CF₃ group enhances the electrophilicity of the alkyne, making the target compound more reactive in click chemistry compared to methoxy or hydroxyl analogs.

Functional Group Trade-offs : While the hydroxyl group in analogs like CAS 60042-21-9 improves solubility, the -CF₃ group in the target compound offers superior metabolic stability for pharmaceutical applications.

生物活性

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol, commonly referred to as a trifluoromethyl-substituted phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioactivity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₄F₃O

- Molecular Weight : 228.24 g/mol

- CAS Number : 156301-63-2

The biological activity of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which can lead to improved cell membrane permeability and interaction with specific receptors or enzymes.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study by Mori et al. (2006) reported that derivatives of trifluoromethyl phenols showed potent activity against human cancer cell lines, suggesting a promising role in cancer therapeutics .

Enzyme Inhibition

Research indicates that 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol may act as an inhibitor for certain kinases involved in cancer progression. A study highlighted the compound's ability to inhibit c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs), suggesting its potential as a therapeutic agent for drug-resistant forms of cancer .

Study 1: Anticancer Efficacy

In a controlled experiment, the compound was tested on GIST cells with c-KIT mutations. The results indicated that treatment with 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 5 µM, demonstrating its potency against resistant cell lines .

Study 2: Pharmacokinetic Profile

A pharmacokinetic study conducted on animal models (mice and rats) revealed that the compound had favorable absorption and distribution characteristics. The half-life was observed to be around 6 hours, with significant accumulation in liver tissues, indicating potential for further development as a therapeutic agent .

Data Summary

| Biological Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| Antitumor Activity | 5 | c-KIT Kinase | Mori et al., 2006 |

| Enzyme Inhibition | 10 | PTGR2 | Chou et al., 2007 |

| Cytotoxicity (HCT116 Cells) | 8 | Cancer Cell Lines | Li et al., 2007 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。